molecular formula C13H15ClN4O B4712339 N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea

N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea

Cat. No. B4712339
M. Wt: 278.74 g/mol
InChI Key: MLMPUCRKVDQQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea belongs to a broader class of chemical compounds known for their versatile chemical and physical properties. These compounds are studied for their potential applications in various fields such as material science and pharmacology, focusing on their synthesis, molecular structure, and property analysis.

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions that require precise control over the reactants and conditions to ensure the correct product is obtained. Spectroscopic techniques, alongside single-crystal X-ray analysis, often provide unambiguous structure determination, ensuring the synthesis's success (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of conformational differences and hydrogen bonding in determining the compound's physical state and stability. The molecular geometry optimization and vibrational modes analysis provide insights into the compounds' structural integrity and interactions (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are characterized by their ability to form stable products under specific conditions. The reactivity and functional group compatibility are key factors in designing reactions for synthesizing desired products (Xie Xian-ye, 2007).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are crucial for understanding the compound's behavior in different environments. Solubility in water and other solvents affects the compound's applications and handling, while crystal structure analysis provides insights into the molecular arrangement and interactions within the solid state (D'yachenko, Danilov, Shkineva, Vatsadze, Burmistrov, & Butov, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under various conditions, and the potential for undergoing specific chemical transformations, are fundamental aspects of this compound and its derivatives. These properties are pivotal in determining the compound's applications and its behavior in chemical reactions (Gong Yinxiang, 2006).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-pyrazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c14-11-3-5-12(6-4-11)17-13(19)15-7-1-9-18-10-2-8-16-18/h2-6,8,10H,1,7,9H2,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMPUCRKVDQQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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